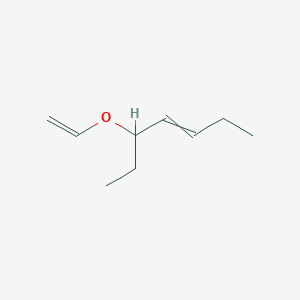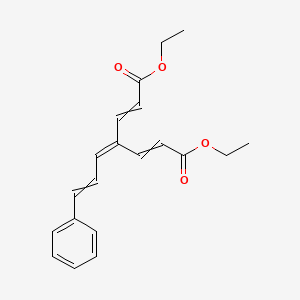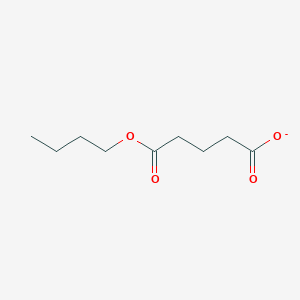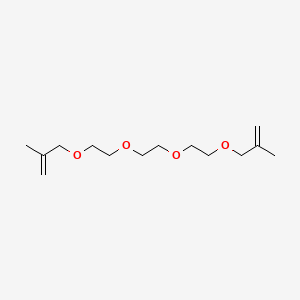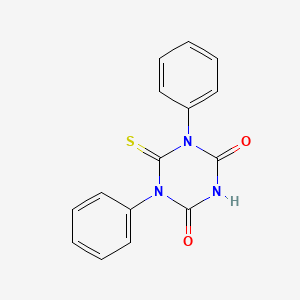![molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5](/img/structure/B14363796.png)
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde: is a unique and highly strained organic compound It belongs to the class of bicyclo[110]butanes, which are known for their significant strain energy due to the presence of two fused cyclopropane rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butane-2,4-dicarbaldehyde typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the 2 and 4 positions. One common method involves the dehalogenation of 1,3-dibromocyclobutane using magnesium in tetrahydrofuran (THF) to form bicyclo[1.1.0]butane . Subsequent oxidation steps can introduce the aldehyde groups at the desired positions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the demand for strained hydrocarbons in materials science may drive future industrial interest.
化学反応の分析
Types of Reactions: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The strained bicyclic core can undergo nucleophilic substitution reactions, particularly at the bridgehead carbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Bicyclo[1.1.0]butane-2,4-dicarboxylic acid.
Reduction: Bicyclo[1.1.0]butane-2,4-dimethanol.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo[1.1.0]butane-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are explored for potential use in bioconjugation and drug delivery systems.
Medicine: The strained bicyclic structure is investigated for its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of bicyclo[1.1.0]butane-2,4-dicarbaldehyde is primarily driven by the release of strain energy upon reaction. The highly strained bicyclic core can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .
類似化合物との比較
Bicyclo[1.1.0]butane: The parent hydrocarbon with significant strain energy.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring structure.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog with unique reactivity.
Uniqueness: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional functionalization opportunities. This makes it a versatile building block for the synthesis of complex molecules and materials.
特性
CAS番号 |
90242-00-5 |
|---|---|
分子式 |
C6H6O2 |
分子量 |
110.11 g/mol |
IUPAC名 |
bicyclo[1.1.0]butane-2,4-dicarbaldehyde |
InChI |
InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H |
InChIキー |
LNHQHOHFEPAWGT-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1C2C1C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

